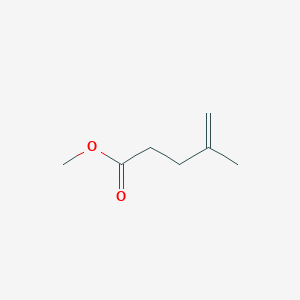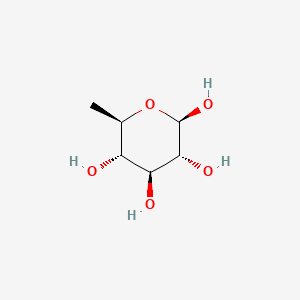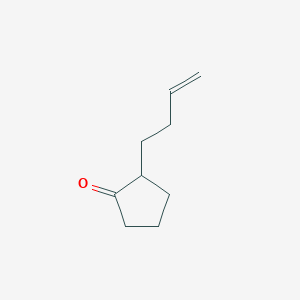
3-Bromoindolin-2-one
Descripción general
Descripción
Synthesis Analysis
A novel (4 + 1) annulation reaction has been reported for the efficient synthesis of various 2,3′-spirobi(indolin)-2′-ones . This reaction involves the coupling of 3-chlorooxindoles and N-(o-chloromethyl) aryl amides through in situ generated aza-ortho-QM. The process occurs under mild conditions and yields products in good to excellent yield .
Aplicaciones Científicas De Investigación
1. Fluorescent Sensor Development
3-Bromoindolin-2-one derivatives have been utilized in the development of fluorescent sensors. A notable example is the synthesis of a “turn-on” fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol. This sensor exhibits a selective colorimetric response for Hg(II) and Cu(II), with potential applications in biological fields for detecting these toxic agents in cells (Rasheed et al., 2019).
2. Synthesis of Biologically Relevant Compounds
3-Bromoindolin-2-one is used in the synthesis of various biologically interesting compounds. For instance, it plays a role in the formal [4 + 1] annulation reaction with 1,2-diaza-1,3-dienes, leading to the creation of spiropyrazoline oxindoles (Chen et al., 2017).
3. Novel Compound Synthesis
The reaction of 5-bromoindolin-2-one with certain reagents can lead to the creation of novel compounds. An example is the synthesis of a novel symmetric isomer of a cyclic indole-tetramer, useful in further chemical reactions (Hiyoshi et al., 2006).
4. Catalysis in Organic Synthesis
3-Bromoindolin-2-one derivatives have been used in various catalytic processes. For example, the CuI/l-proline-catalyzed domino reaction process of 2-bromobenzamides and terminal alkynes leads to the production of substituted 3-methyleneisoindolin-1-ones (Li et al., 2009).
5. Pharmaceutical Research
In pharmaceutical research, 3-Bromoindolin-2-one derivatives have been employed in the synthesis of potential therapeutic agents. An example is their use in the synthesis of cholinergic muscarinic M1 receptor positive allosteric modulators (Miura et al., 2019).
Propiedades
IUPAC Name |
3-bromo-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNMNQHOKUHSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393759 | |
| Record name | 2H-Indol-2-one, 3-bromo-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22942-87-6 | |
| Record name | 2H-Indol-2-one, 3-bromo-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole](/img/structure/B3049924.png)










![Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-](/img/structure/B3049940.png)